In Vitro Cytotoxicity and Preclinical Safety Profile of 4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene: A Comprehensive Technical Guide
In Vitro Cytotoxicity and Preclinical Safety Profile of 4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene: A Comprehensive Technical Guide
Executive Summary
The compound 4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene (CAS: 951891-39-7) is a synthetic alkenylbenzene derivative[1]. Structurally analogous to naturally occurring phenylpropenes like methyleugenol, this molecule presents specific structural alerts that necessitate rigorous preclinical safety profiling. This whitepaper provides a self-validating, mechanistic framework for evaluating the in vitro cytotoxicity, genotoxicity, and cardiotoxicity of this compound, designed for drug development professionals and toxicologists.
Structural Toxicology & Mechanistic Rationale
As an Application Scientist, evaluating a novel compound begins with identifying its structural liabilities. 4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene contains two primary moieties of toxicological concern:
-
The 3,4-Dimethoxyphenyl Ring: In hepatic environments, methoxy groups on aromatic rings are highly susceptible to O-demethylation mediated by Cytochrome P450 enzymes (specifically CYP1A2 and CYP2C9)[2]. This reaction yields catechol intermediates that can rapidly auto-oxidize into highly reactive ortho-quinones. These quinones deplete cellular glutathione (GSH), induce severe oxidative stress, and covalently bind to nucleophilic residues on proteins.
-
The 2-Methyl-1-butene Tail: The terminal double bond is a prime target for CYP-mediated epoxidation (e.g., via CYP3A4)[3]. The resulting epoxide is a classic electrophile capable of forming DNA adducts, leading to DNA strand breaks and initiating mutagenesis[4].
Understanding these pathways is critical: the parent compound itself may be relatively inert, acting as a "pro-toxin" that requires metabolic activation to exert its cytotoxic and genotoxic effects[2].
Predicted CYP450-mediated bioactivation pathways and resulting cellular toxicity mechanisms.
In Vitro Cytotoxicity Profiling Strategy
To accurately profile the cytotoxicity of 4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene, we must use orthogonal assays to distinguish between early-stage metabolic inhibition and late-stage structural membrane damage.
Mitochondrial Metabolic Viability (MTT Assay)
Rationale: The MTT assay measures the activity of NAD(P)H-dependent oxidoreductase enzymes (primarily succinate dehydrogenase) in the mitochondria[5]. Because quinone-induced oxidative stress immediately impairs mitochondrial respiration, the MTT assay provides a highly sensitive, early-warning readout of cellular distress before actual cell death occurs[6].
Step-by-Step Protocol:
-
Cell Seeding: Harvest metabolically competent HepG2 (hepatic) cells and seed at a density of 1×104 cells/well in a 96-well flat-bottom microplate using 100 µL of complete culture medium[5]. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Aspirate the medium and replace it with serum-free medium containing 4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene at ascending concentrations (0.1 µM to 500 µM). Include a 0.5% DMSO vehicle control. Incubate for 24 hours.
-
MTT Addition: Add 10 µL of sterile-filtered MTT labeling reagent (5 mg/mL in PBS) to each well[6].
-
Incubation: Incubate the plate in the dark for 3 to 4 hours at 37°C. Viable cells will reduce the yellow MTT to insoluble purple formazan crystals[7].
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well. Place on an orbital shaker for 15 minutes to fully dissolve the crystals[8].
-
Quantification: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background noise.
Membrane Integrity (LDH Release Assay)
Rationale: While MTT measures metabolic stalling, the Lactate Dehydrogenase (LDH) assay measures actual necrotic cell death. Severe oxidative stress from the compound's metabolites causes lipid peroxidation, rupturing the cell membrane and leaking cytosolic LDH into the extracellular medium[4]. Comparing MTT IC₅₀ vs. LDH IC₅₀ reveals whether the compound is merely cytostatic or actively cytocidal.
Preclinical Safety & Off-Target Profiling
Genotoxicity: Bacterial Reverse Mutation (Ames) Test (OECD 471)
Rationale: Because the terminal alkene can be converted into a DNA-reactive epoxide, assessing mutagenicity is a strict regulatory requirement[3]. The Ames test (OECD Guideline 471) utilizes histidine-dependent Salmonella typhimurium and tryptophan-dependent E. coli strains. Crucial Causality: Testing must be performed with and without mammalian liver S9 fraction. Without S9, the parent compound will likely show no mutagenicity. The S9 fraction provides the CYP450 enzymes necessary to generate the reactive epoxide, revealing the true genotoxic risk[9].
Step-by-Step Protocol (Pre-incubation Method):
-
Preparation: Grow tester strains (TA98, TA100, TA1535, TA1537, and WP2 uvrA) overnight in nutrient broth[10].
-
Pre-incubation: In sterile tubes, combine 100 µL of the bacterial suspension, 50 µL of 4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene (dissolved in DMSO), and 500 µL of either 10% rat liver S9 mix or phosphate buffer[11].
-
Metabolic Activation: Incubate the mixture at 37°C for 30 minutes to allow CYP450-mediated bioactivation[9].
-
Plating: Add 2 mL of molten top agar (containing trace amounts of histidine/tryptophan) to the tube, mix gently, and pour over minimal glucose agar plates.
-
Incubation & Scoring: Incubate plates at 37°C for 48 to 72 hours. Count the number of revertant colonies. A reproducible, dose-dependent increase in colony counts (typically ≥2-fold over the vehicle control) signifies a positive mutagenic response.
Cardiotoxicity: hERG Channel Inhibition
Rationale: Lipophilic molecules containing aromatic rings and flexible alkyl chains are notorious for inadvertently binding to the promiscuous Kv11.1 (hERG) potassium channel[12]. Blockade of this channel delays cardiac repolarization, leading to QT interval prolongation and potentially fatal Torsades de Pointes arrhythmias[13].
Automated hERG patch-clamp workflow for preclinical cardiotoxicity screening.
Step-by-Step Protocol (Automated Patch-Clamp):
-
Cell Preparation: Utilize CHO or HEK293 cells stably transfected with the hERG gene[14]. Harvest cells and suspend them in extracellular recording solution.
-
System Setup: Load the cells onto an automated patch-clamp platform (e.g., QPatch HTX or SyncroPatch) to establish a whole-cell voltage-clamp configuration[13]. Ensure series resistance (Rs) compensation is ≥ 80% to minimize voltage errors[15].
-
Voltage Protocol: Apply a depolarizing voltage step (e.g., to +20 mV) followed by a repolarizing step to -50 mV to elicit the characteristic outward hERG tail current[13].
-
Compound Application: Perfuse the cells with 4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene at sequential concentrations (e.g., 0.1, 1, 10, and 30 µM). Allow 3-5 minutes per concentration to reach steady-state block[16].
-
Data Analysis: Measure the peak amplitude of the tail current. Calculate the IC₅₀ value by fitting the fractional inhibition data to a standard Hill equation[14].
Quantitative Data Synthesis
While specific empirical data for 4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene is proprietary, the table below synthesizes the standardized evaluation thresholds used to interpret the safety profile of alkenylbenzene derivatives.
| Assay Category | Biological Endpoint | Target / Cell Line | Safety Threshold / Interpretation |
| Cytotoxicity | Mitochondrial Viability | HepG2 (MTT) | IC₅₀ > 100 µM: Low acute hepatotoxicity risk.IC₅₀ < 10 µM: High risk of mitochondrial stalling. |
| Cytotoxicity | Membrane Integrity | HepG2 (LDH) | Release < 10% at Cmax: Minimal necrotic damage. |
| Genotoxicity | Point Mutation | S. typhimurium (Ames) | < 2-fold increase over vehicle (with S9): Negative.≥ 2-fold increase (with S9): Positive (Epoxide formation). |
| Cardiotoxicity | IKr Current Inhibition | HEK293-hERG | IC₅₀ > 30 µM: Safe profile.IC₅₀ < 1 µM: High risk for QT prolongation / Arrhythmia. |
Conclusion
The safety profile of 4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene hinges heavily on its metabolic fate. By deploying a mechanistic screening cascade—utilizing MTT/LDH assays for cellular health, S9-activated Ames testing for epoxide-driven genotoxicity, and automated patch-clamp electrophysiology for hERG liability—drug development professionals can accurately delineate the therapeutic window of this compound. Robust adherence to these self-validating protocols ensures that any hidden toxicological liabilities are identified early in the preclinical pipeline.
References
-
Creative Diagnostics. "The MTT Assay: A Valuable Tool for Measuring Cell Viability". URL:[Link]
-
National Institute of Biology (NIB). "Bacterial Reverse Mutation Assay or Ames assay (OECD 471)". URL:[Link]
-
Tox Lab. "Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471)". URL: [Link]
-
Gentronix. "OECD 471 Ames Test | Regulatory Genotoxicity Studies". URL: [Link]
-
Evotec. "hERG Safety | Cyprotex ADME-Tox Solutions". URL: [Link]
-
National Institute of Informatics (NII). "Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp". URL: [Link]
-
Metrion Biosciences. "GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A". URL:[Link]
-
PubMed. "Cytotoxicity and genotoxicity of methyleugenol and related congeners". URL:[Link]
-
PubMed. "Methyleugenol and oxidative metabolites induce DNA damage and interact with human topoisomerases". URL:[Link]
-
PubMed. "Human cytochrome p450 enzymes of importance for the bioactivation of methyleugenol". URL:[Link]
Sources
- 1. 951891-39-7|4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene|BLD Pharm [bldpharm.com]
- 2. Human cytochrome p450 enzymes of importance for the bioactivation of methyleugenol to the proximate carcinogen 1'-hydroxymethyleugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyleugenol and oxidative metabolites induce DNA damage and interact with human topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and genotoxicity of methyleugenol and related congeners-- a mechanism of activation for methyleugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 10. scantox.com [scantox.com]
- 11. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]
- 12. drughunter.com [drughunter.com]
- 13. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 14. twinkle.repo.nii.ac.jp [twinkle.repo.nii.ac.jp]
- 15. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 16. Kv11.1 (hERG)-induced cardiotoxicity: a molecular insight from a binding kinetics study of prototypical Kv11.1 (hERG) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
